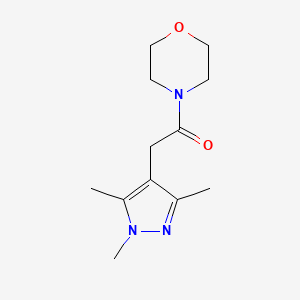
1-Morpholin-4-yl-2-(1,3,5-trimethylpyrazol-4-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Morpholin-4-yl-2-(1,3,5-trimethylpyrazol-4-yl)ethanone is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is commonly referred to as MTE and is a pyrazole-based compound that has been extensively studied for its biochemical and physiological effects.
Mechanism of Action
MTE exerts its biochemical and physiological effects through the inhibition of the NF-κB signaling pathway. This pathway is involved in the regulation of inflammation, cell proliferation, and apoptosis. MTE has been shown to inhibit the activation of NF-κB, leading to the suppression of inflammation and the inhibition of tumor growth.
Biochemical and Physiological Effects:
MTE has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. MTE has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. In addition, MTE has been shown to have anti-oxidant properties, which may be beneficial in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One major advantage of MTE is its ability to inhibit the NF-κB signaling pathway, making it a potential therapeutic agent for a range of diseases. However, one limitation of MTE is its low solubility in water, which may make it difficult to use in certain experiments.
Future Directions
There are several future directions for the study of MTE. One potential area of research is the development of more efficient synthesis methods for MTE. Another area of research is the study of MTE in combination with other drugs to determine its potential synergistic effects. Finally, further research is needed to determine the potential applications of MTE in the treatment of neurodegenerative diseases.
Synthesis Methods
The synthesis of MTE involves the reaction between 1-morpholin-4-yl-2-bromoethanone and 1,3,5-trimethylpyrazole-4-carbaldehyde in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent such as acetonitrile or dimethylformamide. The resulting product is then purified using column chromatography to obtain pure MTE.
Scientific Research Applications
MTE has been extensively studied for its potential applications in scientific research. It has been shown to have anti-inflammatory, anti-tumor, and anti-oxidant properties. MTE has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.
properties
IUPAC Name |
1-morpholin-4-yl-2-(1,3,5-trimethylpyrazol-4-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O2/c1-9-11(10(2)14(3)13-9)8-12(16)15-4-6-17-7-5-15/h4-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWXYTDSTKSPJRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)CC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-benzothiophen-3-yl-[(2S)-2-methylmorpholin-4-yl]methanone](/img/structure/B7505412.png)

![N-[1-(3,4-dihydro-2H-quinolin-1-yl)-3-methyl-1-oxobutan-2-yl]acetamide](/img/structure/B7505417.png)
![1,3-Dimethyl-6-[(3-methylphenoxy)methyl]pyrimidine-2,4-dione](/img/structure/B7505421.png)




![N-[3-chloro-4-(difluoromethoxy)phenyl]cyclopropanecarboxamide](/img/structure/B7505475.png)
![2-[[8-chloro-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl]sulfanyl]-N-(3-methoxypropyl)acetamide](/img/structure/B7505507.png)

![1-[2-(6-methoxy-3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]pyridin-2-one](/img/structure/B7505521.png)